2-[2-(2-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-hydroxy-5-nitro-4(3H)-pyrimidinone
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Overview
Description
The compound is a pyrimidinone derivative with various functional groups attached, including a bromo-hydroxy-methoxyphenyl group and a nitro group. Pyrimidinones are a type of heterocyclic compound and have a wide range of biological activities .
Molecular Structure Analysis
The molecular structure would be characterized by the pyrimidinone core, with the various substituents contributing to the overall polarity, reactivity, and properties of the molecule. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to analyze the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the bromine atom could potentially be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure and functional groups of the compound. For example, the presence of polar groups like the nitro group and the hydroxy groups would likely make the compound soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(E)-2-(2-bromo-4-hydroxy-5-methoxyphenyl)ethenyl]-4-hydroxy-5-nitro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O6/c1-23-9-4-6(7(14)5-8(9)18)2-3-10-15-12(19)11(17(21)22)13(20)16-10/h2-5,18H,1H3,(H2,15,16,19,20)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERXKUPKSMSUFA-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=CC2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C/C2=NC(=C(C(=O)N2)[N+](=O)[O-])O)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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